2-Methyl-2H-indazole-7-carbonitrile Isomeric Purity & Vendor Specifications for Procuring a Specific NOS Scaffold
This evidence is derived from a cross-study comparison with the NOS-inhibiting scaffold 1H-indazole-7-carbonitrile. While direct, head-to-head NOS inhibition data for 2-Methyl-2H-indazole-7-carbonitrile is not available, the regioisomer 1H-indazole-7-carbonitrile demonstrates specific, quantifiable activity that informs the utility of the 7-cyanoindazole core. Specifically, 1H-indazole-7-carbonitrile (Compound 6) was found to be equipotent to the well-characterized reference NOS inhibitor, 7-nitro-1H-indazole (Compound 1) [1]. It further demonstrated a preference for inhibiting constitutive NOS over the inducible isoform [1].
| Evidence Dimension | Potency of 7-cyanoindazole core in NOS inhibition assay |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 1H-indazole-7-carbonitrile, described as equipotent to 7-nitro-1H-indazole in inhibiting Nitric Oxide Synthases (NOS) [1]. |
| Quantified Difference | Equipotent to reference inhibitor [1] |
| Conditions | Evaluation of NOS inhibition (in vitro enzymatic assays) [1] |
Why This Matters
This cross-study inference validates the 7-cyanoindazole core as a privileged scaffold for NOS inhibition, suggesting that 2-Methyl-2H-indazole-7-carbonitrile, with its specific isomeric form, represents a distinct chemical entry point into this validated pharmacophore space, which is not replicable by non-cyano or different regioisomers.
- [1] Cottyn, B., Acher, F., Ramassamy, B., Alvey, L., Lepoivre, M., Frapart, Y., Stuehr, D., Mansuy, D., Boucher, J. L., & Vichard, D. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962–5973. View Source
